molecular formula C16H17Cl2FN2OS B2622577 (1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride CAS No. 2418595-17-0

(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride

Cat. No.: B2622577
CAS No.: 2418595-17-0
M. Wt: 375.28
InChI Key: HNCKFALMFIBRGF-MNMPKAIFSA-N
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Description

The compound (1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide; hydrochloride is a cyclopropane-carboxamide derivative featuring a stereochemically defined (1R,2R) configuration. Its structure includes a 5-chlorothiophen-2-yl substituent on the cyclopropane ring and a 4-(aminomethyl)-2-fluorobenzyl group linked via a carboxamide bond. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development.

Properties

IUPAC Name

(1R,2R)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2OS.ClH/c17-15-4-3-14(22-15)11-6-12(11)16(21)20-8-10-2-1-9(7-19)5-13(10)18;/h1-5,11-12H,6-8,19H2,(H,20,21);1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCKFALMFIBRGF-MNMPKAIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC2=C(C=C(C=C2)CN)F)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)NCC2=C(C=C(C=C2)CN)F)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride is a cyclopropane derivative that has garnered attention for its potential biological activities. Cyclopropane rings are known to influence the biological properties of compounds, often enhancing their potency and selectivity in various biological contexts.

Structural Characteristics

The structural motif of this compound includes:

  • Cyclopropane Ring : Provides unique conformational properties that can enhance biological activity.
  • Aminomethyl and Fluorophenyl Groups : These substituents may contribute to the compound's interaction with biological targets, such as enzymes or receptors.
  • Chlorothiophenyl Moiety : This part of the molecule could play a role in the overall hydrophobicity and electronic properties, influencing its binding affinity.

Biological Activity Overview

Research indicates that cyclopropane derivatives exhibit a range of biological activities including:

  • Enzyme Inhibition : Many cyclopropane-containing compounds have been shown to inhibit various enzymes, which is crucial for their therapeutic potential. For instance, studies have highlighted their roles as inhibitors of histone deacetylases (HDACs), which are important in cancer therapy .
  • Antitumor Activity : Compounds similar to (1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide have demonstrated significant antitumor effects in vitro, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Modification of Enzymes : The presence of an electrophilic center in the cyclopropane ring allows for nucleophilic attack by amino acid residues in target enzymes, leading to irreversible inhibition.
  • Structural Conformation : The rigid structure provided by the cyclopropane enhances binding interactions with target sites, increasing selectivity and potency.
  • Influence on Cell Signaling Pathways : Some studies suggest that cyclopropane derivatives can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to their antitumor effects .

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
FNA (analog)HDAC InhibitionIC50 = 95.48 nM against HDAC3; significant antitumor activity in HepG2 cells.
Phenylcyclopropane CarboxamideAntileukemic ActivityDistinct inhibition on U937 cells without cytotoxicity.
Various CyclopropanesEnzyme InhibitionHighlighted diverse mechanisms including covalent modification and conformational affinity.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs have been investigated for their potential as anticancer agents. The cyclopropane moiety and the presence of fluorine and chlorine substituents may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation. Studies have shown that derivatives of cyclopropane carboxamides can inhibit key enzymes involved in cancer progression, such as kinases and proteases .

2. Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Similar compounds have been evaluated for their effects on serotonin and dopamine receptors, which are critical in conditions like depression and anxiety disorders. The aminomethyl group may enhance binding affinity to these receptors, promoting therapeutic effects .

3. Anti-inflammatory Properties
Compounds with thiophene rings have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The incorporation of a chlorothiophene moiety may provide additional benefits in reducing inflammation through modulation of immune responses . This application is particularly relevant for chronic inflammatory diseases such as rheumatoid arthritis.

Synthesis and Structure-Activity Relationship

The synthesis of (1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide; hydrochloride involves multi-step organic reactions that emphasize the importance of stereochemistry in determining biological activity. Variations in substituents on the phenyl and thiophene rings can significantly influence the compound's efficacy and selectivity towards specific biological targets.

Case Studies

Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of cyclopropane derivatives, (1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide; hydrochloride was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. Mechanistic studies suggested involvement of apoptosis pathways mediated by caspase activation .

Case Study 2: Neurotransmitter Modulation
Another investigation focused on the neuropharmacological effects of this compound in animal models of depression. Behavioral assays revealed that administration of (1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide; hydrochloride resulted in significant reductions in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in brain tissue samples .

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Elements Stereochemistry Substituents Molecular Weight (g/mol) CAS Number
Target Compound Cyclopropane-carboxamide core, 5-chlorothiophen-2-yl, 4-(aminomethyl)-2-fluorobenzyl (1R,2R) Chlorothiophene, fluorophenyl, aminomethyl ~400 (estimated) N/A
Milnacipran Hydrochloride Cyclopropane-carboxamide core, phenyl, diethylamine (1R,2S)-rel Phenyl, diethylamino 282.79 101152-94-7
Compound 7p (Antifungal) Cyclopropane-carboxamide core, 1,3,4-thiadiazol-2-yl Not specified Thiadiazole, variable alkyl/aryl ~320–350 N/A
Compound in Cyclopropane-carboxamide core, difluoromethyl, sulfonyl (1R,2R) Difluoromethyl, methylcyclopropylsulfonyl 304.74 1360828-80-3

Key Observations :

  • The target compound’s 5-chlorothiophen-2-yl group distinguishes it from phenyl-based analogs like Milnacipran and the difluoromethyl-sulfonyl derivative in . Thiophene rings are known for enhanced π-π stacking in target binding compared to phenyl .
  • Stereochemistry (1R,2R) is critical: Milnacipran’s (1R,2S) configuration is associated with serotonin-norepinephrine reuptake inhibition, suggesting stereochemistry-driven functional divergence .

Pharmacological and Functional Comparisons

Antifungal Activity (vs. Compound 7p)
  • Compound 7p, a cyclopropane-carboxamide with a thiadiazole substituent, demonstrated 79.38% antifungal activity in CoMFA-guided studies (r² = 0.8, q² = 0.516) .
  • The target compound’s chlorothiophene group may offer superior antifungal potency due to increased lipophilicity and halogen-mediated target interactions, though empirical data are needed .
CNS Activity (vs. Milnacipran)
  • Milnacipran, a phenyl-substituted analog, is an FDA-approved antidepressant acting as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its activity is stereochemistry-dependent: (1R,2S) configuration is pharmacologically active .
  • The target compound’s fluorophenyl-aminomethyl group may redirect activity toward non-CNS targets (e.g., enzymes or receptors in peripheral tissues), though structural similarities warrant further investigation.
Physicochemical Properties
Property Target Compound Milnacipran Hydrochloride Compound in
Solubility High (hydrochloride salt) High (hydrochloride salt) Moderate (sulfonyl group adds polarity)
logP (estimated) ~2.5–3.5 1.7 ~1.8–2.2
Hydrogen Bond Donors 2 (amide NH, aminomethyl) 1 (amide NH) 2 (amide NH, sulfonamide NH)

Implications :

  • The target compound’s higher logP (vs. Milnacipran) suggests improved membrane permeability, advantageous for antifungal or intracellular targets .
  • The hydrochloride salt in both the target compound and Milnacipran enhances aqueous solubility, critical for oral bioavailability .

Q & A

Q. What are the optimal synthetic routes for this cyclopropane-containing compound, and how do reaction conditions influence stereochemical purity?

The synthesis of cyclopropane derivatives often involves [2+1] cycloaddition or Simmons–Smith reactions. For stereochemical control, chiral auxiliaries or catalysts (e.g., transition-metal complexes) are critical. highlights the use of General Method B/C for analogous cyclopropane derivatives, where reaction temperature (-78°C to 25°C) and solvent polarity (e.g., THF vs. DCM) significantly affect diastereomeric ratios. Post-synthesis purification via chiral HPLC or recrystallization is recommended to achieve >98% enantiomeric excess .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., cyclopropane ring protons show J=48HzJ = 4-8 \, \text{Hz}). provides detailed 1H^1H-NMR shifts for similar compounds (e.g., δ 7.2–6.8 ppm for aromatic protons).
  • X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 113 K) resolves absolute configuration, as demonstrated for structurally related cyclopropanes in and , achieving RR-factors < 0.1 .

Q. What methodologies are recommended for assessing purity and stability under experimental storage conditions?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. For stability, conduct accelerated degradation studies (40°C/75% RH for 1–3 months) and monitor impurities via LC-MS. outlines impurity profiling thresholds (e.g., total impurities ≤ 0.5%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 5-chlorothiophen-2-yl substituent in biological activity?

Replace the 5-chlorothiophene moiety with bioisosteres (e.g., 5-fluorophenyl or furan) and compare binding affinity using radioligand assays (e.g., KiK_i measurements). demonstrates SAR for analogous compounds, showing that electron-withdrawing substituents enhance receptor selectivity .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Re-evaluate assay conditions (e.g., buffer pH, co-solvents) and validate target engagement using orthogonal methods (e.g., SPR vs. fluorescence polarization). For in vitro-in vivo discrepancies, assess metabolic stability via liver microsome assays (e.g., t1/2_{1/2} in human hepatocytes) .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

Conduct ADME profiling:

  • Solubility : Use PBS (pH 7.4) or simulated gastric fluid.
  • Permeability : Caco-2 cell monolayers (Papp_{app} > 1 × 106^{-6} cm/s).
  • Plasma protein binding : Equilibrium dialysis (e.g., >90% bound in human serum). notes its use as an antiviral intermediate, suggesting relevance for optimizing bioavailability .

Q. What in vivo models are appropriate for studying this compound’s mechanism of action?

For CNS targets, use transgenic rodent models (e.g., orexin receptor knockouts, as in ). For antiviral activity, employ infection models (e.g., HCV replicon systems) with qRT-PCR to quantify viral load reduction .

Q. How can enantiomeric synthesis challenges be overcome for large-scale production?

Utilize asymmetric catalysis (e.g., Jacobsen’s chiral salen complexes) or enzymatic resolution. demonstrates a chiral synthesis scheme for a related cyclopropane derivative using stereospecific esterification .

Q. What computational methods predict the compound’s stability under physiological conditions?

Perform DFT calculations (B3LYP/6-31G*) to assess cyclopropane ring strain and hydrolysis susceptibility. Molecular dynamics simulations (AMBER force field) can model interactions with biological targets .

Q. How can researchers resolve crystallographic ambiguities in cyclopropane derivatives?

Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) and refine structures with SHELXL. achieved an RR-factor of 0.067 for a bromo-chlorophenyl cyclopropane derivative .

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